Hirsuteine

Descripción general

Descripción

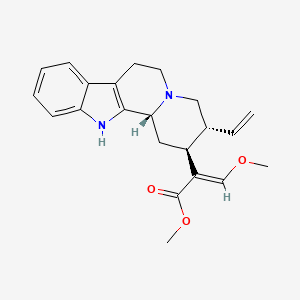

La hirsuteine es un alcaloide de indol aislado de la especie vegetal Uncaria, particularmente Uncaria rhynchophylla . Es conocida por sus beneficios terapéuticos, que incluyen actividades antiinflamatorias, antivirales, antidiabéticas y antioxidantes . La this compound ha mostrado efectos prometedores en el tratamiento de enfermedades neurológicas y cardiovasculares, además de exhibir potenciales anticancerígenos .

Aplicaciones Científicas De Investigación

La hirsuteine tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de otras moléculas complejas.

Biología: Se estudia por sus efectos en los procesos celulares y las vías de señalización.

Medicina: Se investiga su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer, las enfermedades cardiovasculares y los trastornos neurológicos

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos.

Mecanismo De Acción

La hirsuteine ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Actividad anticancerígena: Induce apoptosis en las células cancerosas al regular a la baja Bcl-2 y regular al alza Bax, Apaf1 y la caspasa-3 y la caspasa-9 escindidas.

Efectos cardiovasculares: Inhibe el flujo de iones calcio, lo que lleva a una disminución de la presión arterial y protección cardiovascular.

Efectos neurológicos: Modula la liberación de neurotransmisores y la actividad de los receptores, brindando beneficios neuroprotectores.

Análisis Bioquímico

Biochemical Properties

Hirsuteine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to act as a non-competitive antagonist of nicotinic receptors, inhibiting dopamine release from rat pheochromocytoma cells . Additionally, it interacts with cyclin E and CDK2, leading to cell cycle arrest in the G0-G1 phase . These interactions highlight the compound’s potential in modulating biochemical pathways related to cell proliferation and neurotransmission.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer (NSCLC) cells, this compound has been observed to suppress cell proliferation in a dose- and time-dependent manner . It induces apoptosis by downregulating Bcl-2 and upregulating Bax, Apaf1, and cleaved caspase-3 and -9 . Furthermore, this compound influences cell signaling pathways, including those involved in oxidative stress and inflammation, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nicotinic receptors, acting as an antagonist and inhibiting dopamine release . In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome C from mitochondria and the subsequent activation of caspases . Additionally, this compound modulates the expression of genes related to cell cycle regulation and apoptosis, further elucidating its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly metabolized and eliminated from the brain within 60 minutes of administration . This rapid metabolism suggests that this compound has a short half-life, which may influence its long-term effects on cellular function. Despite its short half-life, this compound has demonstrated sustained antiproliferative and pro-apoptotic effects in cancer cells over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to inhibit the proliferation of NSCLC cells in a dose-dependent manner . Higher doses of this compound have been associated with increased apoptosis and cell cycle arrest, while lower doses have shown minimal effects. At very high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation in the liver, resulting in the formation of metabolites that are excreted in urine and bile . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the hydroxylation reactions. These metabolic pathways highlight the importance of liver function in the clearance of this compound from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After administration, this compound is rapidly absorbed and distributed to tissues such as the liver, kidney, spleen, and lung . It has also been detected in the brain, suggesting that it can cross the blood-brain barrier . The distribution of this compound is facilitated by transporters and binding proteins that help in its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the mitochondria, where it induces the release of cytochrome C and activates the intrinsic apoptotic pathway . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its subcellular localization and activity.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La hirsuteine se puede sintetizar a través de varias reacciones químicas que involucran alcaloides de indol. La síntesis típicamente implica el uso de reactivos y catalizadores específicos bajo condiciones controladas para lograr el producto deseado .

Métodos de producción industrial: La producción industrial de this compound implica la extracción y purificación de las especies de Uncaria. El proceso incluye extracción con solventes, cromatografía y cristalización para obtener this compound pura .

Análisis De Reacciones Químicas

Tipos de reacciones: La hirsuteine experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la this compound en formas reducidas.

Sustitución: La this compound puede sufrir reacciones de sustitución donde se reemplazan grupos funcionales específicos por otros.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se emplean varios reactivos, incluidos los halógenos y los agentes alquilantes, bajo condiciones específicas.

Productos principales formados:

Comparación Con Compuestos Similares

La hirsuteine se compara con otros alcaloides de indol como la hirsutina, la rincofilina y la isorincofilina:

Hirsutina: Similar en estructura y efectos terapéuticos pero difiere en objetivos y vías moleculares específicas.

Rincofilina: Conocida por sus beneficios cardiovasculares, similar a la this compound pero con propiedades farmacológicas distintas.

Isorincofilina: Comparte efectos neuroprotectores con la this compound pero tiene propiedades químicas y aplicaciones únicas.

La this compound destaca por su amplio espectro de beneficios terapéuticos y su potencial en el tratamiento de diversas enfermedades, lo que la convierte en un compuesto valioso en la investigación científica y el desarrollo farmacéutico .

Propiedades

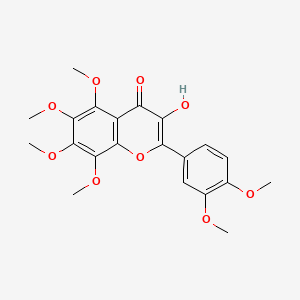

IUPAC Name |

methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUGIFAYWNNSAO-AZQGJTAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201046112 | |

| Record name | Hirsuteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201046112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35467-43-7 | |

| Record name | Hirsuteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35467-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hirsuteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035467437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hirsuteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201046112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIRSUTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43X9C2G2W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-Oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B1227952.png)

![N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1227956.png)

![[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B1227958.png)

![N-[2-(cyclopentylamino)-2-oxoethyl]-4,7-dimethyl-N-(2-methylphenyl)-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxamide](/img/structure/B1227969.png)

![5-[2-(1-Cyclohexenyl)ethylsulfamoyl]-3-methyl-2-benzofurancarboxylic acid](/img/structure/B1227972.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide](/img/structure/B1227973.png)